![molecular formula C13H18ClNO4S B497988 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 847240-83-9](/img/structure/B497988.png)
5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the biosynthesis of folic acid. This leads to the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects
5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has various biochemical and physiological effects. It has been shown to have antibacterial and antiviral properties. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of folic acid. Additionally, it has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its versatility. It can be used in a variety of applications, including drug discovery, enzyme inhibition studies, and investigation of enzyme kinetics. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow appropriate safety protocols.
Future Directions
There are several future directions for the use of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in scientific research. One potential future direction is the development of new compounds for drug discovery using this compound as a starting point. Additionally, further investigation into the mechanism of action of this compound could lead to the development of new antibiotics and antiviral agents. Finally, the use of this compound in the study of enzyme kinetics could lead to a better understanding of enzyme function and regulation.
Conclusion
In conclusion, 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a versatile compound that has numerous applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into this compound could lead to the development of new drugs and a better understanding of enzyme function and regulation.
Synthesis Methods
The synthesis of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with oxolane-2-methanol in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has various applications in scientific research. It is commonly used as a sulfonamide derivative in the synthesis of new compounds for drug discovery. It has also been used in the development of new antibiotics and antiviral agents. Additionally, it has been used in the study of enzyme inhibition and as a tool in the investigation of enzyme kinetics.
properties
IUPAC Name |
5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h5-6,8,11,15H,2-4,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMYACABOBKSJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
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